2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS3/c1-10-13(11-5-3-2-4-6-11)18-14(22-10)17-12(19)9-21-15-16-7-8-20-15/h2-6H,7-9H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFKHXQVUDCTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NCCS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Thiazole Substitution: The thiazole ring is then functionalized with various substituents, such as phenyl and methyl groups, through nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the thiazole derivative with an appropriate acylating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The thiazole rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, halogenating agents
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions
Amines: Products of reduction reactions
Halogenated or Alkylated Thiazoles: Products of substitution reactions
Scientific Research Applications
Medicinal Chemistry Applications
The structural features of this compound suggest several potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that thiazole derivatives can exhibit significant anticancer properties. The unique combination of thiazole rings in this compound may enhance its efficacy against various cancer cell lines by modulating multiple signaling pathways involved in cell proliferation and apoptosis .
- Anticonvulsant Properties : Research has shown that thiazole-containing compounds can possess anticonvulsant activities. The structure of this compound may allow it to interact with specific receptors in the central nervous system, potentially offering therapeutic benefits for epilepsy and other neurological disorders .
- Anti-inflammatory Effects : The presence of thiazole moieties has been linked to anti-inflammatory activities. This compound could be investigated further for its potential to inhibit inflammatory pathways or cytokine release in various disease models .
Organic Synthesis Applications
In organic chemistry, the compound can serve as a versatile intermediate for synthesizing more complex molecules:
- Building Block for Drug Development : Its unique structure allows it to be modified to create new derivatives with enhanced biological activities. Researchers can explore various substitutions on the thiazole rings to optimize pharmacological properties .
- Synthetic Pathways : The synthesis of this compound involves cyclization reactions that can be adapted for creating other thiazole derivatives. This flexibility makes it a valuable scaffold in synthetic organic chemistry .
Biological Studies
The compound's interactions with biological systems make it a candidate for various research applications:
- Target Identification : Investigating how this compound interacts with specific proteins or enzymes can provide insights into its mechanism of action and potential therapeutic targets .
- Biochemical Assays : It can be utilized in biochemical assays to screen for activity against specific biological targets, helping to elucidate its potential roles in metabolic pathways or disease processes .
Case Studies and Research Findings
Several studies have highlighted the significance of thiazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues with Thiazole/Thiazolidinone Cores
(a) SirReal2 (2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide)
- Structural Features : Replaces the dihydrothiazole with a pyrimidine ring and substitutes the phenyl group with a naphthalenylmethyl moiety .
- Biological Activity : A potent SIRT2 inhibitor (IC₅₀ = 0.15 µM), highlighting the role of sulfanyl-acetamide linkages in enzyme inhibition .
- Key Differences: Pyrimidine vs. Naphthalenylmethyl group enhances hydrophobicity compared to the phenyl group in the target compound.
(b) 2-[2-(2,6-Dichlorophenylamino)-phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide
- Structural Features: Incorporates a thioxothiazolidinone core and dichlorophenyl substituents .
- Synthetic Pathway: Derived from thiocarbonyl-bis-thioglycolic acid and acetohydrazide precursors, emphasizing the versatility of thiazolidinone synthesis .
- Functional Implications : The thioxo group may enhance hydrogen-bonding interactions compared to the dihydrothiazole in the target compound.
(c) N-(4,5-Dihydro-1,3-thiazol-2-yl)-1-methyl-6-oxopyridazine-3-carboxamide
- Structural Features : Retains the dihydrothiazole core but replaces the sulfanyl-acetamide with a pyridazine-carboxamide group .
- Physicochemical Properties : Likely exhibits higher polarity due to the pyridazine ring, contrasting with the hydrophobic phenyl group in the target compound.
Sulfanyl-Acetamide Derivatives
(a) N-(2-Isopropylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
- Structural Features : Simplifies the thiazole system to a pyrimidine-sulfanyl group and uses an isopropylphenyl substituent .
- Key Differences : Smaller molecular weight (MW ≈ 300 g/mol vs. ~360 g/mol for the target compound) may improve bioavailability.
(b) 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
- Structural Features : Substitutes the phenyl group with a thiophene moiety, introducing sulfur-based π-conjugation .
- Predicted Properties : Lower logP (3.08 vs. estimated ~3.5 for the target compound) suggests improved solubility .
Notes:
- Synthetic Pathways : Many analogues (e.g., ) utilize condensation reactions between thiol-containing intermediates and acetamide precursors, often under reflux conditions .
Biological Activity
The compound 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving thioamide precursors.
- Acetamide Formation : The acetamide moiety is introduced via acylation using acetic anhydride or acetyl chloride in the presence of a base.
- Purification : The final product is purified through recrystallization or chromatography.
Antitumor Activity
Research indicates that compounds bearing thiazole rings possess notable antitumor properties. For instance, similar thiazole derivatives have shown cytotoxic effects against various cancer cell lines. In a study focusing on related compounds, several derivatives exhibited IC50 values ranging from 1.61 to 23.30 µg/mL against human cancer cell lines such as A-431 and Jurkat cells .
Table 1 summarizes the IC50 values of various thiazole derivatives:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
| Compound 13 | Jurkat/A431 | < Doxorubicin |
The structural features that enhance activity include the presence of electron-donating groups on the phenyl ring and specific substitutions on the thiazole ring that facilitate hydrophobic interactions with target proteins .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antibacterial properties. In vitro studies demonstrated that certain thiazole compounds displayed significant activity against both Gram-positive and Gram-negative bacterial strains. For example, compounds with electron-withdrawing groups exhibited enhanced antibacterial potency compared to standard antibiotics .
Table 2 illustrates the antimicrobial efficacy of selected thiazole derivatives:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 20 |
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the thiazole structure influence biological activity:
- Substituents on the Phenyl Ring : The presence of methyl or halogen substituents significantly enhances cytotoxicity.
- Thiazole Ring Modifications : Variations in the thiazole ring structure, such as introducing additional sulfur atoms or altering nitrogen positions, can markedly affect both antitumor and antimicrobial activities.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A derivative similar to the target compound was evaluated in preclinical trials for its ability to induce apoptosis in cancer cells, showing promise as a chemotherapeutic agent .
- Antibacterial Efficacy : Another study reported a thiazole derivative's ability to inhibit Pseudomonas aeruginosa, demonstrating lower MIC values than traditional antibiotics used in clinical practice .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, and how is structural fidelity ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride reacts with 2-amino-5-methyl-4-phenylthiazole derivatives in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C . Post-synthesis, structural confirmation relies on nuclear magnetic resonance (NMR) for proton/carbon environments, mass spectrometry (MS) for molecular weight verification, and elemental analysis to validate purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing thiazole-based acetamide derivatives?
- Methodology : Key techniques include:
- 1H/13C NMR : Assigns protons and carbons in the thiazole rings and acetamide backbone (e.g., thiazole protons resonate at δ 6.5–7.5 ppm) .
- FT-IR : Confirms functional groups like C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., C₁₆H₁₅N₃OS₃ requires m/z 377.02) .
Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?
- Methodology : Standard assays include:
- Broth microdilution : Measures minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : Uses MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
- Positive controls : Compare with known drugs (e.g., ciprofloxacin for antibacterial activity) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
- Methodology : Apply factorial design to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design reduces experiments from 27 to 8 while identifying optimal yield conditions (e.g., 80°C, dioxane:TEA 3:1, 12-hour reaction) . Response surface methodology (RSM) further refines parameters like purity and reaction time .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites (e.g., sulfur atoms in thiazole rings are reactive) .
- Molecular Docking : Screens against enzyme targets (e.g., E. coli DNA gyrase) using AutoDock Vina. High binding affinity (ΔG < −7 kcal/mol) suggests inhibitory potential .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., inconsistent MIC values may arise from strain-specific resistance) .
- Experimental replication : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .
- Mechanistic studies : Use enzyme inhibition assays (e.g., β-lactamase inhibition) to confirm target engagement .
Q. What advanced techniques elucidate the mechanism of action in anticancer studies?
- Methodology :
- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death pathways .
- Western blotting : Measures apoptosis markers (e.g., caspase-3 activation, Bcl-2 suppression) .
- In vivo xenograft models : Evaluates tumor growth inhibition in immunocompromised mice .
Methodological Challenges and Solutions
Q. How are hazardous intermediates (e.g., chloroacetyl chloride) safely handled during synthesis?
- Methodology :
- Engineering controls : Use fume hoods and closed systems to limit exposure .
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats .
- Waste management : Neutralize reactive byproducts (e.g., quench excess acyl chlorides with ice-cold sodium bicarbonate) .
Q. What statistical methods validate reproducibility in pharmacokinetic studies?
- Methodology :
- Bland-Altman plots : Assess agreement between replicate experiments (e.g., plasma half-life measurements) .
- Coefficient of variation (CV) : Accept ≤15% variability in AUC (area under the curve) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
